molecular formula C13H13ClFNO3S2 B2388529 3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide CAS No. 1351618-33-1

3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide

Cat. No.: B2388529
CAS No.: 1351618-33-1
M. Wt: 349.82
InChI Key: JUBVGPXWMJHPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with chlorine (Cl) and fluorine (F) at the 3- and 4-positions, respectively. The N-substituent comprises a 2-hydroxy-2-(thiophen-2-yl)propyl group, introducing a thiophene heterocycle and a hydroxyl-bearing alkyl chain. The presence of fluorine and chlorine enhances metabolic stability and lipophilicity, while the thiophene moiety may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFNO3S2/c1-13(17,12-3-2-6-20-12)8-16-21(18,19)9-4-5-11(15)10(14)7-9/h2-7,16-17H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBVGPXWMJHPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide typically involves multiple steps, including the introduction of the chloro and fluoro groups, the formation of the sulfonamide linkage, and the attachment of the thiophene ring. One common synthetic route involves the following steps:

    Nitration and Halogenation: The benzene ring is first nitrated and then halogenated to introduce the chloro and fluoro substituents.

    Sulfonation: The halogenated benzene is then sulfonated using sulfuric acid to form the corresponding sulfonic acid.

    Amidation: The sulfonic acid is converted to the sulfonamide by reacting with an appropriate amine, in this case, 2-hydroxy-2-(thiophen-2-yl)propylamine.

    Cyclization: The final step involves cyclization to form the thiophene ring under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The presence of the chloro and fluoro groups can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues in Antiproliferative Activity

A study by the Alsaid Mansour group synthesized thiophene-linked sulfonamide derivatives with notable antiproliferative activity against human breast cancer cells (Table 1) . Key analogues include:

Compound Name Structural Features IC50 (μM) Reference
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) Thiophene-enaminone linkage, thiazole substituent 10.25
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide (27) Thiophene-enaminone linkage, phenylpyrazole substituent 9.70
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (28) Thiophene-enaminone linkage, pyrimidine substituent 9.55
Target Compound: 3-Chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide Thiophene-hydroxypropyl linkage, Cl/F substituents N/A*

Key Observations :

  • Activity Trends: Compounds 26–28 exhibit IC50 values (~9–10 μM) threefold lower than doxorubicin (IC50 ~30 μM), attributed to their thiophene-enaminone linkages and heterocyclic substituents (thiazole, pyrimidine) . The target compound lacks the enaminone motif but introduces a hydroxyl group, which may modulate solubility or target binding.
  • Role of Substituents: Fluorine and chlorine in the target compound could enhance membrane permeability compared to non-halogenated analogues.

Functional Analogues in Sulfonamide Chemistry

The Biopharmacule Speciality Chemicals catalog lists sulfonamides with chloro/fluoro substitutions and diverse N-substituents (Table 2) :

Compound Name Structural Features Application Context
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide Chloroacetyl group, methanesulfonamide core Synthetic intermediate
N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide Quinoline core, chloro-fluoro substitution Anticancer research (implied)
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine core, formyl/isopropyl groups Enzyme inhibition studies

Key Comparisons :

  • Quinoline Derivatives: The quinoline-based sulphonamide in Table 2 incorporates a chloro-fluoro-phenylamino group, similar to the target compound’s benzene ring. However, its larger quinoline scaffold may favor DNA intercalation, a mechanism less likely for the smaller thiophene-hydroxypropyl analogue .
  • Pyrimidine Derivatives : Pyrimidine-containing sulfonamides often target kinases or folate pathways. The target compound’s thiophene group may instead engage in hydrophobic interactions or modulate cytochrome P450 enzymes .

Biological Activity

3-Chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClFNO4SC_{16}H_{13}ClFNO_4S, with a molecular weight of 401.9 g/mol. The compound features a sulfonamide group, which is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC16H13ClFNO4SC_{16}H_{13}ClFNO_4S
Molecular Weight401.9 g/mol
CAS Number2320538-75-6

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonamide moiety is known for its role in inhibiting bacterial dihydropteroate synthase, which is crucial in the synthesis of folate in bacteria. This mechanism can lead to antibacterial effects.

Antibacterial Activity

Recent studies have demonstrated that derivatives of sulfonamides exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.008 to 0.06 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .

Case Studies and Research Findings

  • Antibacterial Potency : A study highlighted that sulfonamide derivatives demonstrated superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin . The compound's ability to inhibit topoisomerase enzymes further supports its potential as an antibacterial agent.
  • Toxicity Assessment : Toxicity assays conducted on human liver cell lines (HepG2) indicated that these compounds, including this compound, exhibit low toxicity, making them promising candidates for further development .
  • Therapeutic Applications : The compound's structure suggests potential applications in treating infections caused by resistant bacteria, as well as other conditions where bacterial inhibition is desired.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and challenges for preparing 3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution and sulfonamide coupling. For example:

React 4-fluoro-3-chlorobenzenesulfonyl chloride with 2-amino-2-(thiophen-2-yl)propan-1-ol under basic conditions (e.g., NaOH or triethylamine) .

Optimize reaction conditions (e.g., solvent choice: DCM or DMF; temperature control) to minimize side reactions like hydrolysis of the sulfonyl chloride .

  • Challenges : Ensuring regioselectivity in the sulfonamide bond formation and avoiding racemization of the chiral hydroxypropyl group. Purification via column chromatography or recrystallization is critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • HPLC/MS for purity assessment (>95% recommended for biological assays).
  • X-ray crystallography (if single crystals are obtainable) to resolve absolute configuration, as demonstrated in related sulfonamide structures .
    • Common Pitfalls : Overlapping signals in NMR due to aromatic protons; use deuterated DMSO or CDCl₃ for better resolution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for enzyme inhibition?

  • Methodology :

  • Core Modifications : Vary the thiophene ring (e.g., replace with furan or pyridine) or adjust the hydroxypropyl chain length to assess impact on target binding .
  • Functional Group Swaps : Substitute chloro/fluoro groups with other halogens or electron-withdrawing groups to modulate electronic effects .
    • Experimental Design : Use in vitro enzyme assays (e.g., fluorescence polarization) and molecular docking (software: AutoDock Vina) to correlate structural changes with activity .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Analysis Framework :

Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding to identify bioavailability issues .

Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites that may explain discrepancies .

  • Case Study : A related sulfonamide showed potent in vitro kinase inhibition but poor in vivo efficacy due to rapid glucuronidation of the hydroxyl group .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Process Optimization :

  • Continuous Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., sulfonylation) .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .
    • Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progression .

Methodological Challenges

Q. How can researchers distinguish between stereoisomers during synthesis?

  • Chiral Resolution :

  • Use chiral HPLC columns (e.g., Chiralpak IA) or derivatize with a chiral auxiliary (e.g., Mosher’s acid) .
  • Compare experimental CD spectra with computational predictions (TDDFT) for absolute configuration assignment .

Q. What computational tools predict the compound’s interactions with biological targets?

  • Workflow :

Docking : Use Schrödinger Suite or GROMACS to model binding to enzymes/receptors (e.g., carbonic anhydrase IX) .

MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

  • Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

Data Interpretation and Validation

Q. How should researchers address variability in biological assay results?

  • Best Practices :

  • Standardize assay conditions (e.g., ATP concentration in kinase assays) across replicates .
  • Use positive controls (e.g., acetazolamide for carbonic anhydrase assays) to calibrate activity thresholds .
    • Statistical Tools : Apply ANOVA with post-hoc Tukey tests to assess significance of potency differences between analogs .

Q. What are the limitations of using this compound in in vivo models?

  • Key Considerations :

  • Blood-Brain Barrier Penetration : LogP calculations (e.g., AlogPS) predict CNS accessibility; modify substituents to improve lipophilicity if needed .
  • Toxicity Screening : Perform Ames tests for mutagenicity and hERG binding assays to assess cardiac risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.